molecular formula C23H26FNO3 B2868028 4-(4-Cyclohexylphenyl)-2-{[(4-fluorophenyl)methyl]amino}-4-oxobutanoic acid CAS No. 1024020-30-1

4-(4-Cyclohexylphenyl)-2-{[(4-fluorophenyl)methyl]amino}-4-oxobutanoic acid

Cat. No.: B2868028
CAS No.: 1024020-30-1
M. Wt: 383.463
InChI Key: YEMJFOZMLWLKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cyclohexylphenyl)-2-{[(4-fluorophenyl)methyl]amino}-4-oxobutanoic acid is a useful research compound. Its molecular formula is C23H26FNO3 and its molecular weight is 383.463. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Molecular Structure Analysis

Rahul Raju et al. (2015) explored the molecular structure of a similar compound through IR, NMR, and X-ray diffraction studies. They conducted a comprehensive analysis of vibrational wavenumbers using HF and DFT methods, offering insights into the molecule's stability arising from hyper-conjugative interaction and charge delocalization, and discussed its first hyperpolarizability and infrared intensities, highlighting the compound's potential in nonlinear optical materials due to these properties (Raju et al., 2015).

Molecular Docking and Vibrational Studies

K. Vanasundari et al. (2018) conducted molecular docking, along with vibrational, structural, electronic, and optical studies on derivatives of 4-oxobutanoic acid. Their research aimed at understanding the reactivity of these compounds and their potential as nonlinear optical materials. The study also included an analysis of hydrogen bonding and Van der Waals interactions, providing insights into the molecular geometry and electron localization function of these compounds (Vanasundari et al., 2018).

Analysis and Application in ELISA Development

Qi Zhang et al. (2008) synthesized fenthion haptens related to 4-oxobutanoic acid derivatives, demonstrating their application in developing a sensitive competitive indirect enzyme-linked immunosorbent assay (ELISA) for determining fenthion residues in agricultural samples. This work highlights the compound's utility in enhancing analytical methodologies for environmental and food safety monitoring (Zhang et al., 2008).

Applications in Synthetic Methodology

Maryne A. J. Dubois et al. (2020) described the synthesis of arylacetic acids bearing oxetanes, azetidines, and cyclobutanes from four-membered ring alcohol substrates followed by mild oxidative cleavage. Their study underlines the significance of these processes in medicinal chemistry, providing a path for the creation of drug analogues and derivatives with potential therapeutic applications (Dubois et al., 2020).

Properties

IUPAC Name

4-(4-cyclohexylphenyl)-2-[(4-fluorophenyl)methylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FNO3/c24-20-12-6-16(7-13-20)15-25-21(23(27)28)14-22(26)19-10-8-18(9-11-19)17-4-2-1-3-5-17/h6-13,17,21,25H,1-5,14-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMJFOZMLWLKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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